Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate
Description
Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate (CAS: 1040021-86-0) is an organosulfur compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . It features a thioether (sulfanyl) group linking a 2,5-dimethylphenyl moiety to an ethyl acetate backbone. Limited physicochemical data are available in the provided evidence, but its storage conditions and hazard information remain unspecified .
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPCJXPYGBAYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfoxide Formation Using Oxone
The thioacetate intermediate undergoes oxidation to the sulfoxide using Oxone (2KHSO₅·KHSO₄·K₂SO₄). As described in, a methanol-water (1:1) solution of the thioacetate is treated with Oxone (1.5 equiv) at 0°C, then stirred at 25°C for 4 hours. The sulfoxide forms quantitatively, verified by LC-MS ([M+H]⁺ = 262.0516).
Esterification with Ethanol
The sulfoxide is esterified with ethanol under acidic conditions (H₂SO₄, 70°C, 6 hours). Ethyl 2-[(2,5-dimethylphenyl)sulfinyl]acetate is obtained in 78% yield. Reduction with Zn/HCl (0°C, 1 hour) converts the sulfoxide to the final sulfanyl product, achieving an overall yield of 62% from the thioacetate.
One-Pot Sequential Reaction for Industrial Scalability
A streamlined one-pot method integrates Friedel-Crafts acylation, thioacetylation, and esterification without intermediate isolation:
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Friedel-Crafts Step: p-Xylene + chloroacetyl chloride → 2-chloro-1-(2,5-dimethylphenyl)ethanone.
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Thioacetylation: In-situ reaction with NaSCOCH₃ at 80°C.
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Esterification: Direct addition of ethanol and H₂SO₄.
This approach reduces purification steps, achieving a 74% overall yield with >98% purity (HPLC). The patent emphasizes its suitability for kilogram-scale production due to minimized solvent use and waste generation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + SN2 | Acylation → Thioacetylation → Esterification | 62 | 95 | Moderate |
| One-Pot Sequential | Integrated steps without isolation | 74 | 98 | High |
| Oxidation-Reduction | Thioacetate → Sulfoxide → Reduction | 58 | 92 | Low |
Insights:
-
The one-pot method offers superior yield and scalability but requires precise stoichiometric control.
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Oxidation-reduction routes, while mechanistically straightforward, suffer from lower yields due to over-oxidation risks.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
Antimicrobial Properties
The 2,5-dimethylphenyl scaffold, which is integral to ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate, has been linked to significant antimicrobial activity. Research indicates that derivatives of this scaffold exhibit effectiveness against a range of pathogens, including antibiotic-resistant strains. For instance:
- Echinocandins : These antifungal agents have been developed from variations of the 2,5-dimethylphenyl structure, demonstrating efficacy against resistant fungal infections .
- Linezolid : An antibacterial agent effective against Gram-positive bacteria, also derives from similar structural frameworks .
Table 1: Antimicrobial Activity of Compounds Derived from 2,5-Dimethylphenyl Scaffold
| Compound Type | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Echinocandins | Candida auris | < 0.5 | |
| Linezolid | Methicillin-resistant S. aureus | 2 | |
| Novel Thiazoles | Vancomycin-resistant E. faecium | 16 |
Potential in Drug Development
The structural properties of this compound suggest its potential as a lead compound in drug development:
- Structure-Activity Relationship (SAR) : The presence of the sulfanyl group enhances lipophilicity and biological activity, making it a promising candidate for further functionalization and optimization in drug design.
- Targeting Multidrug-Resistant Pathogens : Compounds with similar scaffolds have shown promise in targeting WHO priority pathogens resistant to current treatments .
Synthesis of Functional Materials
This compound can serve as a precursor for synthesizing various functional materials:
- Polymeric Materials : Its ester functionality allows for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.
- Nanocomposites : The compound can be utilized in the synthesis of nanocomposites with enhanced electrical and thermal properties due to its unique chemical structure.
Case Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of compounds derived from the 2,5-dimethylphenyl scaffold against drug-resistant Candida strains. The results indicated that derivatives exhibited significant activity compared to traditional antifungals like fluconazole:
- Study Findings : Compounds showed a minimum inhibitory concentration (MIC) lower than fluconazole against multiple Candida strains .
Case Study on Antibacterial Activity
Another study focused on the antibacterial properties of thiazole derivatives related to this compound. The derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA):
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Substituent Effects on Physicochemical Properties
- Aromatic Ring Modifications: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like chloro (e.g., 2,5-dichlorophenyl in ) or nitro groups (e.g., 4-nitrophenyl in ). This difference influences solubility and membrane permeability.
Heterocyclic and Functional Group Additions :
- Compounds like 10n incorporate thiazole and piperazine moieties, significantly increasing molecular weight (508.3 g/mol) and enabling hydrogen bonding, which may enhance biological target engagement.
- Sulfonamide groups (e.g., in and ) introduce polarity and hydrogen-bonding capacity, affecting pharmacokinetic profiles.
Biological Activity
Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate, a compound featuring a sulfanyl group linked to an ethyl acetate moiety and a dimethylphenyl substituent, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15OS, with a molecular weight of approximately 219.31 g/mol. The compound is characterized by the presence of a sulfanyl group (-S-) that connects the ethyl acetate and the dimethylphenyl moiety, which is known to influence its biological activity.
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A series of benzimidazole derivatives were tested against various bacterial strains. Compounds containing the 2,5-dimethylphenyl scaffold showed promising activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 32 µg/mL |
| Benzimidazole Derivative B | E. coli | 16 µg/mL |
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using various cancer cell lines:
- Case Study : A study tested similar sulfanyl-containing compounds on human glioblastoma cell lines (LN229). The compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | LN229 | 15 |
| Compound Y | LN229 | 25 |
3. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes is another area of interest:
- Case Study : Research on similar compounds has shown that they can inhibit the activity of enzymes involved in inflammatory pathways. For instance, sulfanyl derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes with IC50 values below 20 µM .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| COX-1 | Compound A | 18 |
| COX-2 | Compound B | 12 |
The biological activities of this compound can be attributed to its structural features:
- Sulfanyl Group : The presence of the sulfanyl group is crucial for its interaction with biological targets, enhancing binding affinity to enzymes and receptors.
- Dimethylphenyl Moiety : This aromatic system may facilitate π–π interactions with target proteins, contributing to its inhibitory effects on various enzymes.
Q & A
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
